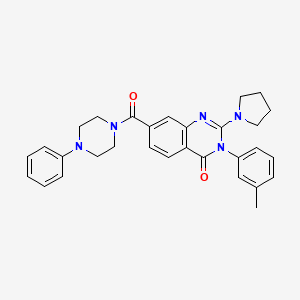

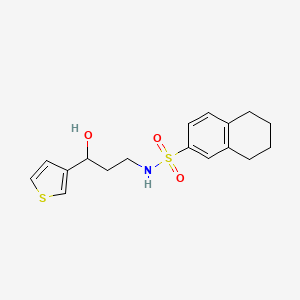

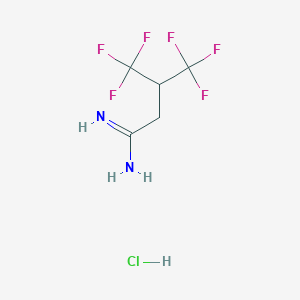

![molecular formula C11H9N3S B2517010 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950094-55-0](/img/structure/B2517010.png)

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

科学的研究の応用

Selective Thromboxane Synthetase Inhibitors and Antihypertensive Agents

Derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole have been synthesized to investigate their activities as selective thromboxane synthetase inhibitors as well as antihypertensive agents. These compounds, including 8-methyl-5H-pyridazino[4,5-b]indole derivatives, were found to inhibit thromboxane synthetase selectively, supporting their potential in treating hypertension without inhibiting prostacyclin formation. This makes them interesting candidates for the development of antihypertensive drugs with reduced toxicity compared to traditional medications like hydralazine (A. Monge et al., 1987).

Antitumor Activity

Another significant area of research involves the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from 4-hydrazino-5-methyl-1H-pyridin-2-one through thermal Fischer indolization. These compounds demonstrated promising antitumor activity in both in vitro and in vivo models, positioning them as a new class of antineoplastic agents (C. Nguyen et al., 1990).

Corrosion Inhibition

The pyridazine derivative 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole (PPI) has been evaluated for its effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. This compound showed significant corrosion inhibition efficiency, which increased with the concentration. The inhibition mechanism involves adsorption on the steel surface through active centers in the molecule, suggesting its potential application in industrial corrosion protection (F. Bentiss et al., 2006).

Cardiotonic and Antiaggregate Activities

Research into fused pyridazino[4,5-b]indoles has revealed compounds with cardiotonic activity and effects as inhibitors of platelet aggregation. These new compounds, including 6-(3,5-Dimethylpyrazolyl)-1,2,4-triazolo[4,3-b]pyridazino[4,5-b]indole, present a planar topography similar to known pyridazino agents with cardiotonic activity. Their pharmacological profile includes inodilator properties with antiaggregate activity, attributed to the inhibition of phosphodiesterase, indicating their potential in cardiovascular therapies (A. Monge et al., 1993).

特性

IUPAC Name |

8-methyl-3,5-dihydropyridazino[4,5-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXODGJQDLZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

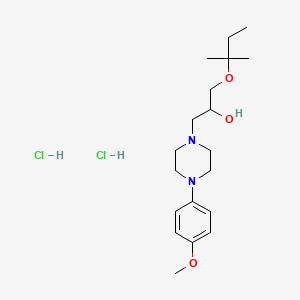

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

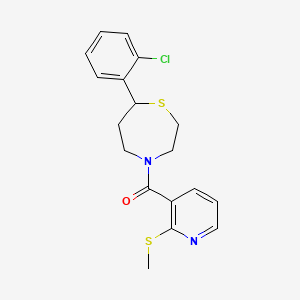

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

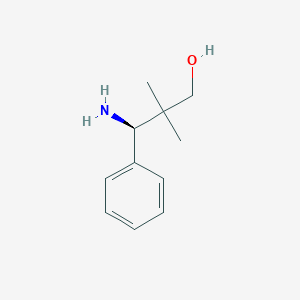

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)